REACTION_CXSMILES
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[Br:1][C:2]1[N:3]=[CH:4][C:5](C(OC)=O)=[N:6][CH:7]=1.[CH3:12][Mg]Br.C([O:17][CH2:18][CH3:19])C.Cl>O1CCCC1>[Br:1][C:2]1[N:3]=[CH:4][C:5]([C:18]([OH:17])([CH3:19])[CH3:12])=[N:6][CH:7]=1
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Name
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|
Quantity
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0.25 g
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Type
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reactant
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Smiles
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BrC=1N=CC(=NC1)C(=O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C[Mg]Br
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Name
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Quantity
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1.152 mL
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Type
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reactant
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Smiles
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C(C)OCC
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Name
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Quantity
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6.53 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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15 mL
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Type
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reactant
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Smiles
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Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate (2×15 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
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Details
|
The residue was purified
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Type
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CUSTOM
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Details
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10-30% ethyl acetate/hexanes (20 min), 12 gram silica gel column
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Duration
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20 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1N=CC(=NC1)C(C)(C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |